2-(2-methoxyethyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
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Overview
Description
2-(2-methoxyethyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that belongs to the class of pyrido[4,3-b][1,6]naphthyridine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the pyrido[4,3-b][1,6]naphthyridine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the 2-methoxyethyl group: This step often involves alkylation reactions using 2-methoxyethyl halides under basic conditions.
Attachment of the 3-pyridylmethyl group: This can be accomplished through nucleophilic substitution reactions using pyridylmethyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyethyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on this compound, particularly at the pyridyl and naphthyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-methoxyethyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:
Medicinal Chemistry: This compound has shown promise as a potential anti-cancer agent due to its ability to inhibit the proliferation of cancer cells.
Biological Studies: It can be used in studies to understand its interaction with various biological targets and pathways.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Industrial Applications: Potential use in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes and signaling pathways that are crucial for cancer cell proliferation and survival . Molecular docking studies have shown that this compound can bind to the active sites of certain proteins, thereby disrupting their function .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives: These compounds also exhibit anti-cancer activity and share a similar core structure.
Pyrido[2,3-b]pyrazine derivatives: These compounds have been studied for their biological activities and share structural similarities.
Uniqueness
2-(2-methoxyethyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit cancer cell proliferation with high potency sets it apart from other similar compounds .
Properties
Molecular Formula |
C20H18N4O3 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
8-(2-methoxyethyl)-2-(pyridin-3-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
InChI |
InChI=1S/C20H18N4O3/c1-27-10-9-23-7-4-17-15(19(23)25)11-16-18(22-17)5-8-24(20(16)26)13-14-3-2-6-21-12-14/h2-8,11-12H,9-10,13H2,1H3 |
InChI Key |
CACJZOOLEMBFJW-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=NC3=C(C=C2C1=O)C(=O)N(C=C3)CC4=CN=CC=C4 |
Origin of Product |
United States |
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